
CC-90003 Clinical Trial Termination: A Technical
Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the termination of the CC-90003 clinical trial.

The information is presented in a question-and-answer format to directly address potential

inquiries.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the CC-90003 clinical trial?

The Phase Ia clinical trial for CC-90003 (NCT02313012) was terminated due to a combination

of factors, primarily:

Lack of Objective Responses: The trial failed to demonstrate sufficient anti-tumor activity in

the patients enrolled.[1][2]

Unfavorable Pharmacokinetic (PK) Profile: The pharmacokinetic parameters of CC-90003
were found to be highly variable among patients, and the drug showed accumulation after

multiple doses.[1][2]

Unanticipated Neurotoxicity: The trial observed grade 1-3 neurotoxicity, including dizziness,

gait disturbance, and paresthesias, particularly at higher doses.[1][2]

Q2: What was the mechanism of action for CC-90003?
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CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1

and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, CC-90003 was designed to block the MAPK/ERK

signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in

tumor cell proliferation, differentiation, and survival.

Below is a diagram illustrating the targeted signaling pathway.
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Diagram 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of CC-
90003.

Troubleshooting and Experimental Design
Q3: What were the key parameters of the CC-90003 Phase Ia clinical trial?

The first-in-human study of CC-90003 was a Phase Ia dose-escalation trial in patients with

relapsed or refractory solid tumors harboring BRAF or RAS mutations.[1][2]

Parameter Details

Clinical Trial ID NCT02313012

Number of Patients 19

Patient Population

Patients with relapsed or refractory solid tumors

with KRAS (n=15), NRAS (n=1), or BRAF (n=3)

mutations.[1][2]

Dosing Regimen

Oral CC-90003 administered in escalating

doses from 20 to 160 mg/day on a 21/28 day

cycle.[1][2]

Maximum Tolerated Dose (MTD) 120 mg/day.[1][2]

Dose-Limiting Toxicities (DLTs) at 160mg
Grade 3 transaminase elevations (n=2) and

hypertension (n=1).[1][2]

Q4: What adverse events were observed in the CC-90003 trial?

The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However,

Grade 1-3 neurotoxicity was a significant concern at higher doses.
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Adverse Event Category Specific Events

Constitutional Asthenia, fatigue

Gastrointestinal Anorexia, nausea/vomiting, diarrhea

Hepatic Transaminase elevations

Neurologic Dizziness, gait disturbance, paresthesias[1][2]

Q5: What methodologies were used to assess drug activity and safety in the trial?

The clinical trial employed standard methodologies for a Phase I study to evaluate the safety,

tolerability, pharmacokinetics, and anti-tumor activity of CC-90003.

Safety Assessment: Monitored through adverse event reporting, chemistry and hematology

panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]

Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1]

[2]

Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the

levels of ERK unbound to CC-90003 in peripheral blood mononuclear cells (PBMCs).[1][2]

Levels of free ERK were reduced by ≥80% from baseline at doses ≥ 80 mg/day.[1][2]

The general workflow for this type of clinical trial is illustrated below.
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Diagram 2: Generalized experimental workflow for the CC-90003 Phase Ia clinical trial.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15610410?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q6: What can be learned from the termination of the CC-90003 trial for future drug

development?

The termination of the CC-90003 trial highlights several key considerations for the development

of ERK inhibitors and other targeted therapies:

Therapeutic Window: Achieving a therapeutic concentration that is both effective and well-

tolerated is critical. For CC-90003, the doses required for target engagement were

associated with unacceptable toxicities.

Pharmacokinetic Variability: High inter-patient variability in drug exposure can complicate

dose selection and may contribute to inconsistent efficacy and safety outcomes.

Predictive Preclinical Models: The unanticipated neurotoxicity observed in humans, which

was not predicted by rodent models, underscores the need for more predictive preclinical

toxicology models.[2]

Combination Therapies: While CC-90003 monotherapy was not successful, preclinical data

suggested potential efficacy in combination with other agents, such as docetaxel.[3] This

suggests that the role of ERK inhibitors in combination regimens may warrant further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15610410#why-was-the-cc-90003-clinical-trial-
terminated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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